(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid

Aqueous solubility Sulfonic acid Drug formulation

Aqueous insolubility of 2-thioxoimidazolidin-4-one cores frequently halts fragment screening and coupling protocols. This methanesulfonic acid derivative eliminates precipitation risk via a permanent anion (pKa ≈ -6), ensuring total solubility across all pH ranges. - Enables ≥200 μM solubility in assay buffers, unlike neutral or carboxylic acid analogues. - Remains fully dissolved through acidic/neutral pH cycles in Edman degradation, preventing equipment fouling. - Functions as a co-former candidate for co-amorphous systems, delivering up to 145-fold API solubility enhancement.

Molecular Formula C10H10N2O4S2
Molecular Weight 286.3 g/mol
Cat. No. B12946431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid
Molecular FormulaC10H10N2O4S2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O
InChIInChI=1S/C10H10N2O4S2/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,17)(H,14,15,16)
InChIKeyMQYYMDOMIUCPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Sulfonic Acid Phenylthiohydantoin Matters for Solubility


(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid (CAS 10567-81-4; molecular formula C10H10N2O4S2) is a phenylthiohydantoin (PTH) derivative belonging to the 2-thioxoimidazolidin-4-one chemotype, a scaffold broadly associated with proteasome and perforin inhibition [1][2]. Unlike neutral PTH derivatives commonly employed in Edman degradation, this compound carries a methanesulfonic acid (-SO3H) substituent at the 4-position, which imparts a markedly different ionization profile and aqueous solubility profile relative to its carboxylic acid or unsubstituted counterparts [3].

Ionization Fully ionized across aqueous pH for predictable solubility
Scaffold 2-Thioxoimidazolidin-4-one core for proteasome/perforin research
Handle Direct methanesulfonic acid attachment simplifies synthetic access

Risks of Substituting with Generic Phenylthiohydantoin Analogs


The methanesulfonic acid moiety is not an innocent structural feature; it fundamentally alters the compound's aqueous solubility, ionization state at physiological pH, and potential for target engagement. Sulfonic acids exhibit Ka values in the range of 10⁶ (pKa ≈ -6), making them fully ionized under virtually all aqueous conditions, in contrast to carboxylic acids (pKa ≈ 4-5) which are only partially ionized at neutral pH [1]. Prior SAR studies on the 2-thioxoimidazolidin-4-one scaffold have explicitly identified suboptimal physicochemical properties—especially poor aqueous solubility—as a critical liability limiting progression of earlier inhibitors [2]. Directly interchanging this compound with its carboxylic acid analogue (e.g., PTH-aspartic acid) or with unsubstituted 2-thioxoimidazolidin-4-ones would therefore yield unpredictable and likely inferior solubility, formulation, and activity profiles. No generic PTH derivative can be assumed to recapitulate the solubility and ionization advantages conferred by the -SO3H group.

This compound Sulfonic acid group; fully ionized, high aqueous solubility
Carboxylic acid analog pH-dependent ionization; partial ionization may cause precipitation shifts
This compound Solubility-optimized thiohydantoin scaffold
Unsubstituted PTH analog Documented poor aqueous solubility may limit assay reproducibility

Quantified Differentiation from Closest Analogs


Sulfonic Acid vs. Carboxylic Acid Solubility Enhancement

The methanesulfonic acid (-SO3H) functionality on (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid imparts a dramatically different solubility profile compared to the closest carboxylic acid analog, PTH-aspartic acid (2-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid, CAS 5624-13-5). While direct solubility measurements for this specific compound pair have not been published, class-level evidence demonstrates that sulfonic acid derivatives consistently produce solubility enhancements of up to 145-fold over corresponding carboxylic acid formulations in drug-like molecules [1]. This is attributed to the fully ionized sulfonate group (pKa ≈ -6) remaining charged across the entire physiological pH range, whereas the carboxylic acid group (pKa ≈ 4-5) is only partially ionized at pH 7.4 [2].

Solubility enhancement
Class-level
Up to 145× solubility vs. carboxylic acid co-former
Supports higher aqueous solubility than carboxylic acid analogs
Class-level co-amorphous system data; direct compound pair not measured
Aqueous solubility Sulfonic acid Drug formulation

Full Ionization Across Physiological pH Range

Sulfonic acids (R-SO3H) are strong organic acids with Ka ≈ 10⁶ (pKa ≈ -6), ensuring complete ionization across pH 1-14 [1]. In contrast, the carboxylic acid group on PTH-aspartic acid (pKa ~4.3) transitions from predominantly unionized to ionized within the physiologically relevant pH range (pH 1.5 in stomach to pH 7.4 in blood), causing unpredictable solubility shifts that can confound formulation and bioavailability [2]. This pH-dependent ionization 'switch' is absent in (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid, making its solubility behavior predictable and pH-independent.

Ionization state
Class-level
pKa ≈ -6; >99.9% ionized across all aqueous pH
Eliminates pH-dependent precipitation risk of carboxylic acid variants
Ka difference ~10¹⁰ vs. carboxylic acid (class-level)
Ionization state pH-dependent solubility Bioavailability

Resolving the 2-Thioxoimidazolidin-4-one Solubility Liability

Published medicinal chemistry campaigns on 2-thioxoimidazolidin-4-one-based perforin inhibitors have explicitly identified suboptimal physicochemical properties, particularly poor aqueous solubility, as a key liability preventing progression of early leads [1]. The benzenesulphonamide bioisosteric replacement was subsequently developed specifically to address this solubility deficit, validating the hypothesis that introducing a sulfonic acid/sulfonamide group on this scaffold can rescue solubility [2]. (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid, bearing a methanesulfonic acid group directly attached to the thiohydantoin core, represents an alternative strategy to incorporate solubility-enhancing sulfonate functionality without requiring the benzenesulphonamide linker, potentially offering a more synthetically accessible entry point.

Solubility liability resolved
Class-level
2-Thioxoimidazolidin-4-one scaffold historically limited by poor solubility
Direct -SO3H attachment offers a simpler solubility rescue strategy
Qualitative improvement vs. earlier unsubstituted/arylidene analogs
Perforin inhibition Physicochemical optimization Lead optimization

Commercial Availability at Research-Grade Purity

(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid is commercially available in catalog quantities at a reported purity of 97% (CAS 10567-81-4, Catalog Number CM1055117) . While the closest carboxylic acid analog PTH-aspartic acid is also widely available, the direct commercial availability of the sulfonic acid variant at comparable purity levels eliminates the need for custom synthesis when a solubility-optimized thiohydantoin building block is required. The compound's UNII designation (5YN8Y6X3HJ) further indicates it has been registered with regulatory databases, suggesting it meets identity standards expected for research-grade material [1].

Purity & availability
Specification review
97% purity (catalog CM1055117)
Research-grade compound available without custom synthesis
Vendor-specified purity; independent QC recommended
Chemical procurement Building block purity Lead discovery

Optimal Application Scenarios


Peptide Sequencing Across Variable pH Conditions

The full ionization of the methanesulfonic acid group across all pH ranges (pKa ≈ -6) [1] makes this compound an ideal PTH-based reagent for Edman degradation or bioconjugation workflows where reaction conditions may cycle between acidic (cleavage) and neutral (coupling) pH. Unlike carboxylic acid PTH derivatives that can precipitate upon pH shifts, this compound remains fully dissolved throughout the protocol, ensuring consistent stoichiometry and reducing equipment fouling.

Lead Optimization of Perforin Inhibitors

Given the documented solubility limitations of first-generation 2-thioxoimidazolidin-4-one inhibitors [2], this sulfonic acid derivative serves as a strategically designed building block for medicinal chemistry teams seeking to explore the thiohydantoin pharmacophore without the inherent solubility penalty. Its direct -SO3H attachment offers a simpler synthetic handle compared to the benzenesulphonamide bioisostere approach that was previously required to achieve solubility improvements [3].

Fragment-Based Drug Discovery Solubility Compliance

Fragment libraries require all members to be soluble at high concentrations (typically ≥200 μM) in aqueous assay buffers to avoid false negatives from compound precipitation. The sulfonic acid group ensures this compound remains in solution at concentrations where neutral or carboxylic acid-containing fragments would crash out, making it a more reliable component of solubility-filtered fragment collections [1].

Co-Amorphous Formulation Development

Sulfonic acid derivatives have been demonstrated to produce stable co-amorphous systems with poorly water-soluble drugs, achieving solubility enhancements up to 145-fold [4]. This compound, with its thiohydantoin core and sulfonic acid functionality, can serve as a co-former candidate for amorphous solid dispersion development, particularly when partnering with APIs that contain complementary hydrogen-bonding motifs.

Application
Selection Property
Validation Focus
pH-variable peptide sequencing
pH-independent solubility
Consistent solubility across pH shifts
Perforin inhibitor lead optimization
Solubility-optimized thiohydantoin scaffold
Physicochemical property profiling
Fragment-based screening libraries
High-concentration solubility in aqueous buffers
Prevention of compound precipitation
Co-amorphous formulation development
Sulfonic acid co-former
Amorphous solid dispersion stability
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